molecular formula C12H17NO6S B7696670 Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate CAS No. 915894-26-7

Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate

Cat. No. B7696670
CAS RN: 915894-26-7
M. Wt: 303.33 g/mol
InChI Key: KAMLLLSUGBYPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. MMDA-2 is structurally similar to other psychoactive compounds such as MDMA, MDA, and mescaline. However, it has unique properties that make it an interesting subject of scientific research.

Mechanism of Action

Target of Action

Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate is a synthetic compound that is structurally related to the class of compounds known as 2,5-dimethoxy-amphetamines . These compounds are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission . Therefore, it can be inferred that the primary targets of this compound are likely to be monoamine receptors in the central nervous system.

Mode of Action

These compounds are known to interact with monoamine receptors, leading to an increase in monoaminergic transmission . This interaction could result in changes in neuronal signaling and neurotransmitter release, potentially leading to the observed psychoactive effects.

Biochemical Pathways

Given its structural similarity to 2,5-dimethoxy-amphetamines, it is likely that it affects the monoaminergic pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . The downstream effects of these interactions could include changes in mood, cognition, and perception.

Pharmacokinetics

Based on its structural similarity to other amphetamines, it can be hypothesized that it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to 2,5-dimethoxy-amphetamines, it is likely to result in increased monoaminergic transmission, leading to changes in neuronal signaling and neurotransmitter release . These changes could potentially result in psychoactive effects, including changes in mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in mood regulation. However, one limitation is that it is a psychoactive compound, which makes it difficult to control for confounding variables in animal studies.

Future Directions

There are several future directions for research on Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, there is a need for more studies on the safety and toxicity of this compound, as well as its potential for abuse.

Synthesis Methods

The synthesis of Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate involves several steps, starting with the preparation of 2,5-dimethoxy-N-methylphenethylamine. This compound is then reacted with methyl chloroacetate to form the ester derivative. The final step involves the addition of sulfonamide to the ester, resulting in the formation of this compound. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

Methyl 2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal studies. Additionally, it has been shown to enhance the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in mood regulation.

properties

IUPAC Name

methyl 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-13(8-12(14)19-4)20(15,16)11-7-9(17-2)5-6-10(11)18-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMLLLSUGBYPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.